molecular formula C10H11NO2 B105125 Benzyl vinylcarbamate CAS No. 84713-20-2

Benzyl vinylcarbamate

Cat. No. B105125
CAS RN: 84713-20-2
M. Wt: 177.2 g/mol
InChI Key: YGBQZFPEMRCQRY-UHFFFAOYSA-N
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Patent
US06703425B2

Procedure details

Into a 500 mL single neck flask were placed benzyl alcohol (76.5 mL, 792 mmol), hydroquinone (3.05 g, 27.7 mmol), pyridine (3 mL, 27.7 mmol) and the mixture was stirred at 100° C. while treated with the toluene solution of 1-aza-1-diazobuta-1,3-dien-2-one (200 mL) dropwise. The mixture was stirred at 110° C. for 30 minutes and at RT for 12 hours. The reaction mixture was concentrated and the resulting crude oil was distilled under reduced pressure (0.4 mm Hg) to provide the intermediate title compound, (phenylmethoxy)-N-vinylcarboxamide, (43.1 g, 45%) as a pure oil (came out at 110-115° C.) which solidified upon sitting at RT. Electron spray M.S. 178 (M*+H) Analysis for C10H11NO2:
Quantity
76.5 mL
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-aza-1-diazobuta-1,3-dien-2-one
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C=CC(O)=CC=1)[OH:10].[N:17]1[CH:22]=[CH:21]C=C[CH:18]=1>C1(C)C=CC=CC=1>[C:2]1([CH2:1][O:8][C:18]([NH:17][CH:22]=[CH2:21])=[O:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
76.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
3.05 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
1-aza-1-diazobuta-1,3-dien-2-one
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 30 minutes and at RT for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL single neck flask were placed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
the resulting crude oil was distilled under reduced pressure (0.4 mm Hg)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)NC=C
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 878.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.